N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide
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Overview
Description
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide is a complex organic compound featuring imidazole rings and a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide typically involves the formation of imidazole rings followed by their attachment to a terephthalamide core. The process often includes:
Formation of Imidazole Rings: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment to Terephthalamide Core: The imidazole rings are then attached to the terephthalamide core via nucleophilic substitution reactions, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide can undergo various chemical reactions, including:
Reduction: The imidazole rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide involves its interaction with molecular targets through its imidazole rings and terephthalamide core. The imidazole rings can coordinate with metal ions, influencing enzymatic activity or forming stable metal complexes . The terephthalamide core provides structural stability and can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
N(1),N(4)-Bis(4-(1H-imidazol-2-yl)phenyl)terephthalamide: Lacks the methylthio group, resulting in different chemical reactivity and applications.
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Similar structure but without the methylthio group, affecting its oxidation and reduction reactions.
Properties
CAS No. |
21696-24-2 |
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Molecular Formula |
C27H26N6O2S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-methylsulfanylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H26N6O2S/c1-36-23-16-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)6-11-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
IDDODVNWHPPDDC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
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